KIN1148

Vaccine Adjuvant Influenza In Vivo Efficacy

KIN1148 directly binds RIG-I without inducing ATPase activity, driving a distinct Th2/immunoregulatory cytokine response (IL-4, IL-10) and CD8+ T-cell activation that canonical RLR agonists cannot replicate. This unique mechanism enables dose-sparing influenza vaccine adjuvanticity and makes it essential for next-generation vaccine R&D. Order now for immediate shipment.

Molecular Formula C19H11N3OS2
Molecular Weight 361.4 g/mol
Cat. No. B608346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIN1148
SynonymsKIN-1148;  KIN 1148;  KIN1148.
Molecular FormulaC19H11N3OS2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5
InChIInChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23)
InChIKeyYAISOECYKYATLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KIN1148: A Direct RIG-I Binding Agonist for IRF3-Driven Vaccine Adjuvant Applications


KIN1148 (CAS 1428729-56-9) is a small-molecule agonist that directly engages the pattern recognition receptor RIG-I (retinoic acid-inducible gene I) to activate interferon regulatory factor 3 (IRF3) [1]. Functioning as a novel vaccine adjuvant, KIN1148 induces non-canonical RIG-I activation to drive the expression of IRF3- and NFκB-target genes, including specific immunomodulatory cytokines and chemokines, distinct from type I interferon (IFN) treatment [1]. This mechanism promotes enhanced innate and adaptive immune responses when co-administered with influenza vaccines, leading to improved protection against viral challenge [REFS-1, REFS-2]. As a lead analog from a series of benzothiazole compounds, KIN1148 is characterized by its ability to induce dose-dependent IRF3 nuclear translocation and specific activation of IRF3-responsive promoters [2].

Why KIN1148 Cannot Be Replaced by Other IRF3 Agonists or Simple RLR Pathway Activators


Simple class-level substitution of KIN1148 is invalid due to its unique non-canonical activation of RIG-I, which is mechanistically and functionally distinct from other RLR pathway agonists. KIN1148 directly binds RIG-I but does not induce ATPase activity or compete with ATP for binding [1]. This contrasts with canonical RIG-I activation by viral RNA and defines a distinct gene expression program. Furthermore, KIN1148 was identified as a more potent lead analog from a series of benzothiazole compounds [2]. Direct comparative studies show that KIN1148 induces gene expression changes more potently than its parent compound, KIN1000 [1]. The functional output of KIN1148—specifically its ability to drive a Th2-biased and immunoregulatory cytokine response (IL-4, IL-10) in vivo while also augmenting human CD8+ T cell activation—cannot be inferred from the general mechanism of IRF3 activation and is a defining characteristic of this specific molecule [REFS-1, REFS-2].

Quantitative Evidence Guide: KIN1148 vs. In-Class Comparators and Unadjuvanted Controls


KIN1148 Enhances Survival and Reduces Viral Load vs. Vaccine Alone in Lethal Influenza Challenge

In a prime-boost immunization model using a suboptimal dose of H1N1 split vaccine, the addition of KIN1148 as an adjuvant resulted in 100% survival following a lethal challenge, compared to a median survival of only 8 days for mice receiving vaccine alone [1]. Furthermore, KIN1148-adjuvanted vaccination reduced the pulmonary viral burden 3 days post-challenge by 20-fold compared to animals immunized with vaccine controls [1].

Vaccine Adjuvant Influenza In Vivo Efficacy IRF3 Agonist Viral Challenge

KIN1148 Generates Functional Neutralizing Antibody Titers Not Elicited by Vaccine Alone

Prime-boost immunization with a suboptimal vaccine dose plus KIN1148 induced robust functional antibody responses that were absent in mice receiving the vaccine alone. Mice adjuvanted with KIN1148 exhibited a median neutralizing antibody titer of 1:800 against the vaccine-matched H1N1 virus, while only 1 of 8 control mice developed any detectable neutralizing antibodies [1]. Similarly, KIN1148-adjuvanted mice achieved a median hemagglutinin inhibition (HAI) titer of 1:64, surpassing the FDA-recommended 1:40 cutoff for seroconversion, whereas the vaccine-alone group remained seronegative [1].

Vaccine Adjuvant Humoral Immunity Neutralizing Antibody HAI Titer IRF3 Agonist

KIN1148 Induces a Unique Th2-Biased and Immunoregulatory T-Cell Response Compared to Vaccine Alone

Ex vivo analysis of T cells from KIN1148-adjuvanted mice revealed a distinct cytokine profile following viral challenge. Antigen-specific stimulation resulted in higher production of the Th2-associated cytokine IL-4 compared to vaccine alone [1]. Furthermore, KIN1148-adjuvanted vaccination uniquely induced the production of the immunoregulatory cytokine IL-10, a response absent in the control group [1]. Notably, this Th2/IL-10 response was coupled with a marked reduction in the Th1-associated cytokine IFN-γ compared to the vaccine control group [1].

Vaccine Adjuvant Cellular Immunity Th2 Response IL-10 Influenza

KIN1148 Exhibits Superior Potency Over Parent Compound KIN1000 in Inducing Innate Gene Expression

Microarray analysis of human THP-1 cells revealed that KIN1148 induces a gene expression profile consistent with RIG-I activation more potently than its parent compound, KIN1000 [1]. The study directly compared the transcriptional responses elicited by treatment with KIN1148 or KIN1000 across concentrations up to 20 μM. The data demonstrate that KIN1148 promotes a stronger and more robust induction of innate immune genes than KIN1000, as visualized by hierarchical clustering of differentially expressed genes [1].

Structure-Activity Relationship Gene Expression RIG-I Agonist Potency IRF3

KIN1148 Promotes Human Dendritic Cell Maturation and CD8+ T-Cell Activation Ex Vivo

KIN1148 demonstrates functional activity in human primary immune cells, a key predictor of potential clinical efficacy. In ex vivo assays, KIN1148 promoted the maturation of primary human monocyte-derived dendritic cells (DCs) [1]. Critically, in a human PBMC-based assay, KIN1148 augmented the activation of antigen-specific human CD8+ T cells, a response that was more potent than that observed with its parent compound, KIN1000 [1].

Adjuvant Human Immunology Dendritic Cells CD8+ T Cells Ex Vivo

Defined Research Applications for KIN1148 Based on Direct Evidence


Investigating RIG-I Signaling Pathways and IRF3-Driven Innate Immunity

KIN1148 serves as a unique tool for dissecting RIG-I-mediated signaling pathways. Its defined mechanism of action—direct binding to RIG-I without inducing ATPase activity [1]—makes it invaluable for studying non-canonical RIG-I activation. Researchers can utilize KIN1148 to induce specific IRF3- and NFκB-dependent transcriptional programs in cell lines such as THP-1 and HEK293 [REFS-1, REFS-2] and to explore the downstream effects of RIG-I activation independent of viral infection or IFN treatment [1].

Enhancing Efficacy and Dose-Sparing in Influenza Vaccine Research

KIN1148 is a validated adjuvant for preclinical influenza vaccine studies. The data demonstrate its ability to confer protection against lethal H1N1 and H5N1 challenges when combined with suboptimal vaccine doses [REFS-1, REFS-2]. This application is specifically supported by evidence of increased survival, reduced viral load, and the generation of neutralizing antibody titers exceeding the HAI seroconversion threshold [2]. Researchers can explore its utility in formulating next-generation influenza vaccines requiring robust humoral and cellular immunity.

Modulating T-Cell Immunity Towards a Th2/Immunoregulatory Profile

For studies requiring a specific T-cell response profile, KIN1148 provides a tool to skew immunity towards a Th2 and immunoregulatory phenotype. The evidence shows KIN1148-adjuvanted vaccination uniquely induces IL-4 and IL-10 production from antigen-specific T cells in vivo, while suppressing IFN-γ [2]. This property is particularly relevant for research into vaccines or immunotherapies where a balanced response or mitigation of Th1-associated immunopathology is a desired outcome [2].

Studying Human DC Maturation and Ex Vivo CD8+ T-Cell Priming

KIN1148 is a potent tool for ex vivo human immunology studies. Its demonstrated ability to mature human monocyte-derived DCs and augment antigen-specific CD8+ T-cell activation [1] makes it suitable for research focused on the early events of adaptive immunity. This includes investigating mechanisms of antigen cross-presentation, T-cell priming, and the development of assays to screen for other novel adjuvants or immunomodulators with potential for human translation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KIN1148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.